REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][N:8](CC2C=C3C(=CC=2)C[C@@H](CN)CC3)[CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1.COC1C=CC(CN(CC2C=C3C(=CC=2)C[C@@H](N)CC3)CC2CCOCC2)=CC=1.OC1C=CC(C(O)=O)=NC=1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:29][CH:30]=1
|
Name
|
((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(CC2CCOCC2)CC=2C=C3CC[C@@H](CC3=CC2)CN)C=C1
|
Name
|
(S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-ylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(CC2CCOCC2)CC=2C=C3CC[C@@H](CC3=CC2)N)C=C1
|
Name
|
((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(CC2CCOCC2)CC=2C=C3CC[C@@H](CC3=CC2)CN)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C(=O)O
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyl bromides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In Table 2, compounds which were prepared
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Type
|
CUSTOM
|
Details
|
finally, the 4-methoxybenzyl group was removed
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(CNCC2CCOCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |